molecular formula C29H34ClFN4O5 B606509 CB-6644 CAS No. 2316817-88-4

CB-6644

Cat. No. B606509
M. Wt: 573.0624
InChI Key: VYCOZEBCSAQCES-UHFFFAOYSA-N
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Description

CB-6644 is a selective inhibitor of the RUVBL1/2 complex with anti-cancer activity . It blocks the ATPase activity of RUVBL1/2 with an IC50 of 15 nM . It has been found to have anti-cancer activity in both in vitro and in vivo studies .


Molecular Structure Analysis

The molecular formula of CB-6644 is C29H34ClFN4O5 . Its molecular weight is 573.06 . The exact mass is 572.22 .


Physical And Chemical Properties Analysis

CB-6644 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at -20°C under nitrogen .

Scientific Research Applications

  • CB-6644 is an allosteric small-molecule inhibitor of the ATPase activity of the RUVBL1/2 complex. This complex is involved in various cellular processes, including chromatin remodeling and regulation of gene expression. The RUVBL proteins have a strong link to oncogenesis, and their overexpression is correlated with tumor growth and poor prognosis in several cancer types (Assimon et al., 2019).

  • CB-6644 interacts specifically with the RUVBL1/2 complex in cancer cells, leading to cell death. Drug-acquired-resistant cell clones have shown amino acid mutations in either RUVBL1 or RUVBL2, suggesting that the cell-killing effect is a direct consequence of RUVBL1/2 engagement (Assimon et al., 2019).

  • In xenograft models of acute myeloid leukemia and multiple myeloma, CB-6644 significantly reduced tumor growth without obvious toxicity, demonstrating its therapeutic potential in cancer treatment (Assimon et al., 2019).

properties

IUPAC Name

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCOZEBCSAQCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137333455

Citations

For This Compound
10
Citations
VA Assimon, Y Tang, JD Vargas, GJ Lee… - ACS chemical …, 2019 - ACS Publications
… Through biochemical and cellular characterization and in vivo efficacy studies, we identified CB-6644 as a potent and selective inhibitor of the RUVBL1/2 complex that offers a …
Number of citations: 51 pubs.acs.org
F Sun, X Wang, J Hu, J Liu, X Wang, W Jia, Z Yu, L Gao… - Oncogene, 2022 - nature.com
… We have shown evidence here that blocking RUVBL1 by its inhibitor, CB-6644, recovered the inhibitory effects of enzalutamide to ENZR tumors, and that co-treatment of CB-6644 and …
Number of citations: 5 www.nature.com
R Zhang, CY Cheung, SU Seo, H Liu… - Frontiers in …, 2021 - frontiersin.org
… We found that CB-6644 when added at a final concentration of 1 μM to the culture medium, similar to Ruvbl2 siRNAs, profoundly repressed Nos2 gene expression and NO production in …
Number of citations: 7 www.frontiersin.org
A Guida, I Simeone, D Papini, A Giovannini… - Digestive and Liver …, 2023 - Elsevier
… Inhibition of RuvBL1 activity by CB-6644 increased PPARalpha transcriptional activity in … -12 cells was completely abrogated by RuvBL1 inhibition with CB-6644. Finally, Pten hep-/− …
Number of citations: 2 www.sciencedirect.com
M Li, L Yang, S Pokharel, A Chan, N Mattson, Q Liu… - Cancer Research, 2022 - AACR
… Based on these observations, we rationalized a combinational approach to block the oncogenic MYC signaling via simultaneously targeting RUVBL1 (by CB-6644; inhibits RUVBL1’s …
Number of citations: 0 aacrjournals.org
T Link, Z Saberi, S Handa, S Huang, A Kona… - The FASEB …, 2021 - Wiley Online Library
… For example, the small molecules Sorafenib and CB-6644 were recently reported to inhibit the ATPase activity of the RUVBL1/2 complex. With further optimizations and testing, these …
Number of citations: 0 faseb.onlinelibrary.wiley.com
I Simeone, A Guida, S Polvani, E Ceni… - Journal of …, 2023 - postersessiononline.eu
… RuvBL1 was targeted by RNAi or by inhibitor CB-6644. Metabolomics analysis was performed by untargeted GC/MS or by 13C-glucose and 13C-glutamine metabolic tracing. OXPHOS …
Number of citations: 0 www.postersessiononline.eu
A Guida, I Simeone, S Polvani, G Dragoni… - Digestive and Liver …, 2023 - Elsevier
… Moreover, promoter reporter experiments revealed that inhibition of RuvBL1 activity by CB-6644 increases PPARalpha transcriptional activity in AML-12 hepatocytic cell line. Next, MS …
Number of citations: 3 www.sciencedirect.com
I Simeone, A Guida, S Polvani, E Ceni, D Bani… - Digestive and Liver …, 2023 - Elsevier
… RuvBL1 targeting by RNAi or by the selective inhibitor CB-6644 significantly impaired OXPHOS and ATP production in a dose- and time-dependent manner in AML-12, Hepa1-6, Huh7, …
Number of citations: 3 www.sciencedirect.com
F Tovoli, V Dadduzio, S De Lorenzo, L Rimassa… - Digestive and Liver …, 2023 - Elsevier
… Inhibition of RuvBL1 activity by CB- 6644 increased … abrogated by RuvBL1 in- hibition with CB-6644. Finally, Pten hep-/ … Inhibition of RuvBL1 activity by CB- 6644 increased PPARalpha …
Number of citations: 2 www.sciencedirect.com

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